molecular formula C13H16N2 B13166194 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole

Cat. No.: B13166194
M. Wt: 200.28 g/mol
InChI Key: VYMFZNPXKKETDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further modified to introduce the ethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and specific reaction conditions can also be tailored to improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring.

Scientific Research Applications

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and structural similarity.

    6-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-B]indole: Another derivative with different substituents affecting its chemical properties.

Uniqueness

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is unique due to the presence of the ethyl group, which can influence its reactivity, biological activity, and potential applications. The specific positioning of the ethyl group can also affect the compound’s interaction with various targets, making it distinct from other similar indole derivatives.

Biological Activity

6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole is a heterocyclic compound with significant pharmacological potential. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.

  • Chemical Formula : C₁₂H₁₂N₂
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1368410-38-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL

The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a MIC of 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that this compound can inhibit the proliferation of cancer cells.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC₅₀ (µM)
MDA-MB-231 (Breast)15
HepG2 (Liver)20
A549 (Lung)25

In vitro studies have shown that the compound effectively inhibits cell growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC₅₀ values of 15 µM and 20 µM respectively . This suggests its potential as a lead compound for developing novel anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Preliminary molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

Case Studies

  • Antimicrobial Study :
    A study conducted by researchers evaluated the antimicrobial properties of several derivatives of pyridoindoles. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus, suggesting a promising avenue for antibiotic development .
  • Anticancer Research :
    In a recent investigation into the anticancer effects of pyridoindole derivatives, it was found that this compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the compound's potential as a scaffold for developing new anticancer agents .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H16N2/c1-2-9-4-3-5-10-11-8-14-7-6-12(11)15-13(9)10/h3-5,14-15H,2,6-8H2,1H3

InChI Key

VYMFZNPXKKETDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.